(-)-Befunolol

Description

Overview of Beta-Adrenoceptor Modulators in Pharmaceutical Research

Beta-adrenoceptor modulators, commonly known as beta-blockers, are a class of drugs that block the effects of adrenergic hormones, such as adrenaline, at β-adrenergic receptors. ontosight.ai These receptors are found on the surface of cells in various tissues, including the heart, lungs, and eyes. In pharmaceutical research, the development and study of beta-blockers have been extensive, leading to treatments for a range of cardiovascular conditions. ontosight.ai The non-selective nature of some beta-blockers means they can interact with both beta-1 and beta-2 adrenergic receptors, leading to a wider range of systemic effects. ontosight.ai The primary action of these modulators involves slowing the heart rate and reducing its workload, which in turn lowers blood pressure and the heart's oxygen demand. ontosight.ai Research continues to evolve, exploring new applications and refining the pharmacological profiles of these compounds. ontosight.ai

Beta-blockers are a cornerstone in the management of various cardiovascular diseases. ontosight.ai Their mechanism of action involves antagonizing the effects of catecholamines at beta-adrenoceptors, leading to physiological responses such as reduced heart rate and blood pressure. ontosight.ai The development of new beta-blockers often focuses on achieving greater receptor selectivity to minimize side effects.

Historical Context of (-)-Befunolol within β-Blocker Research and Development

Befunolol (B1667911), a beta-blocker with intrinsic sympathomimetic activity, was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos. wikipedia.org It was primarily developed for the management of open-angle glaucoma. wikipedia.orgnih.gov The initial synthesis of befunolol was reported in 1974 and was conceptually based on the structure of earlier beta-blockers like propranolol, utilizing a benzofuran (B130515) derivative. wikipedia.org Specifically, the synthesis involved reacting a benzofuran intermediate with epichlorohydrin (B41342) and then isopropylamine (B41738) to create the sidechain characteristic of many beta-blockers. wikipedia.org

The development of befunolol was part of a broader effort in the latter half of the 20th century to discover and refine beta-blockers for various therapeutic applications. mdpi.com The successful introduction of timolol (B1209231) as the first topical beta-blocker for glaucoma spurred the development of second-generation agents like befunolol, with the aim of improving efficacy and side effect profiles. mdpi.com

| Milestone | Year | Description |

| First Synthesis Reported | 1974 | The initial chemical synthesis of befunolol was documented. wikipedia.org |

| Introduction in Japan | 1983 | Befunolol was launched in the Japanese market under the brand name Bentos for treating open-angle glaucoma. wikipedia.orgchemicalbook.com |

| Optical Isomer Synthesis | 1988 | The synthesis and biological activities of the optical isomers of befunolol were described. drugfuture.com |

Academic Research Rationale and Scope for this compound Investigations

Academic research into this compound has been driven by several key factors. A primary area of investigation is its mechanism of action as a non-selective beta-adrenergic receptor antagonist. patsnap.com Studies have explored its interaction with both beta-1 and beta-2 adrenergic receptors. patsnap.comdrugbank.com This non-selectivity is a key aspect of its pharmacological profile.

Furthermore, research has focused on its partial agonist activity, also known as intrinsic sympathomimetic activity. wikipedia.orgnih.gov This means that while it blocks the effects of more potent adrenergic agonists, it can also weakly stimulate the beta-adrenoceptors itself. nih.gov Investigations have suggested that befunolol may interact with two different sites on the beta-adrenoceptor: one for agonistic action and another for competitive antagonistic action. nih.govxcessbio.com

The chemical structure of this compound, which includes a benzofuran ring, is another area of academic interest, particularly in structure-activity relationship (SAR) studies. ontosight.aigardp.org These studies aim to understand how the specific structural features of the molecule contribute to its biological activity. gardp.org The compound exists as two enantiomers, with the (-)-enantiomer being the more pharmacologically active form. ontosight.aidrugfuture.com The hydrochloride salt is often used in pharmaceutical preparations to improve water solubility. ontosight.ai

The scope of academic investigations has also included its potential therapeutic applications, particularly in ophthalmology for the management of glaucoma and ocular hypertension by reducing intraocular pressure. wikipedia.orgpatsnap.com Research has demonstrated its effectiveness in lowering the production of aqueous humor. patsnap.com

| Research Area | Focus | Key Findings |

| Pharmacodynamics | Mechanism of Action | Acts as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors. patsnap.comdrugbank.com |

| Partial Agonism | Intrinsic Sympathomimetic Activity | Exhibits partial agonist activity, potentially interacting with separate agonistic and antagonistic sites on the receptor. nih.govxcessbio.com |

| Structure-Activity Relationship (SAR) | Chemical Structure and Biological Activity | The benzofuran ring is a key component for its pharmacological activity. ontosight.ai The (-)-enantiomer is more potent. ontosight.aidrugfuture.com |

| Therapeutic Application | Glaucoma and Ocular Hypertension | Reduces intraocular pressure by decreasing aqueous humor production. patsnap.com |

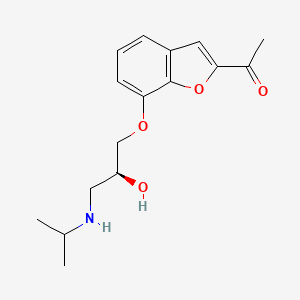

Structure

2D Structure

3D Structure

Properties

CAS No. |

66685-76-5 |

|---|---|

Molecular Formula |

C16H21NO4 |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

1-[7-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone |

InChI |

InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m0/s1 |

InChI Key |

ZPQPDBIHYCBNIG-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |

Origin of Product |

United States |

Mechanistic Pharmacology of Befunolol at Preclinical Levels

Molecular and Cellular Mechanisms of Action Beyond Adrenoceptors

While the primary mechanism of (-)-befunolol involves beta-adrenoceptor modulation, emerging preclinical research suggests it may possess other molecular targets. An in silico study investigated befunolol (B1667911) as a potential inhibitor of glycogen (B147801) phosphorylase (GP), a key enzyme in glucose homeostasis. researchgate.net The study found that befunolol exhibited a high binding affinity for the active site of glycogen phosphorylase a (GPa), with a binding energy of -8.83 kcal/mol, which was stronger than that of the reference inhibitor NBG (-6.20 kcal/mol). researchgate.net Molecular dynamics simulations further suggested the stability of the befunolol-GPa complex. researchgate.net These computational findings propose that befunolol could be a candidate for further investigation as a glycogen phosphorylase inhibitor. researchgate.net Additionally, befunolol's metabolism involves enzymes such as befunolol reductase and the cytochrome P450 system, specifically CYP2D6, indicating interactions with metabolic pathways beyond direct receptor signaling. drugbank.commedkoo.com

Investigation of Glycogen Phosphorylase Inhibition by this compound

Glycogen phosphorylase (GP) is a critical allosteric enzyme that governs the breakdown of glycogen into glucose-1-phosphate, a process known as glycogenolysis. researchgate.net As a rate-limiting step in this pathway, GP plays a significant role in maintaining glucose homeostasis. researchgate.net Consequently, inhibiting GP is considered a validated therapeutic strategy for managing hyperglycemia, particularly in the context of type 2 diabetes. jabonline.inscite.airesearchgate.netsemanticscholar.org

Preclinical in silico research has identified this compound as a potential inhibitor of glycogen phosphorylase. jabonline.insemanticscholar.org In computational studies, this compound was investigated alongside other structural analogs of the reference compound N-acetyl-beta-D-glucopyranosyl amine (NBG), which is an analog of D-glucose known to bind to the active site of human liver glycogen phosphorylase a (HLGPa). jabonline.inresearchgate.netsemanticscholar.org The active, or catalytic, site of GP accommodates glucose analogs, and inhibition at this site can block access for the natural substrate, glycogen. researchgate.netjabonline.in When an inhibitor binds to the active site, it can stabilize the inactive "T-state" conformation of the enzyme, preventing the catalytic process. researchgate.net The investigation of this compound focused on its potential to bind to this active site and act as an inhibitor. jabonline.insemanticscholar.org

Structure Activity Relationship Sar Studies of Befunolol and Its Analogues

Elucidation of Structural Determinants for Beta-Adrenoceptor Modulation

The molecular architecture of (-)-Befunolol is characteristic of the aryloxypropanolamine class of beta-blockers, which is fundamental to its mechanism of action. nih.gov The essential structural components responsible for its beta-adrenoceptor modulation include the benzofuran (B130515) ring system, the oxypropanolamine side chain, and the N-alkyl substituent.

Key structural features include:

Aryl- or Heteroaryl-oxypropanolamine Core: Befunolol (B1667911) belongs to this chemical series, a cornerstone for beta-receptor ligands. nih.gov Its structure is specifically (RS)-1-{7-[2-hydroxy-3-(propan-2-ylamino)propoxy]- 1-benzofuran-2-yl}ethanone. iiab.me

Oxypropanolamine Linker: The —O—CH2—CH(OH)—CH2—NH— chain is a critical pharmacophore. The hydroxyl group on the second carbon of this chain is vital for binding to the receptor, typically forming a key hydrogen bond interaction.

Branched N-Alkyl Group: The potency of beta-blockade is significantly conferred by a branched alkyl group, such as the isopropyl group found in befunolol, attached to the terminal nitrogen atom. nih.gov

Aromatic Ring System: The nature and substitution pattern on the aromatic (in this case, benzofuran) ring modulate the compound's potency and ancillary properties like cardioselectivity and intrinsic sympathomimetic activity (ISA). nih.gov Befunolol's partial agonist activity is a result of these substitutions. iiab.me The ortho-positioning of the ether linkage on the benzofuran ring is a common feature among potent beta-blockers. nih.gov

These structural elements work in concert to allow this compound to bind effectively to beta-adrenoceptors, competitively blocking the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. cvpharmacology.com This binding inhibits the normal sympathetic signaling cascade, which involves Gs-protein activation, subsequent stimulation of adenylyl cyclase, and an increase in intracellular cyclic AMP (cAMP). cvpharmacology.comwikipedia.org

Influence of Stereochemistry on Pharmacological Activity and Receptor Selectivity

Like most beta-blockers, befunolol possesses a single chiral center at the hydroxyl-bearing carbon of the propanolamine (B44665) side chain, leading to the existence of two enantiomers: (S)-(-)-Befunolol and (R)-(+)-Befunolol. chapman.edu The stereochemical configuration has a profound impact on pharmacological activity, as the binding site of the beta-adrenoceptor is itself chiral. nih.govresearchgate.net

For beta-blockers with one chiral center, the (-)-enantiomer generally possesses a much greater affinity for beta-adrenergic receptors than the (+)-enantiomer. chapman.edu However, studies on befunolol reveal a fascinating tissue-dependent stereoselectivity.

In tissues such as the guinea-pig atria and trachea, the S-(-)-isomer of befunolol is significantly more potent than the R-(+)-isomer. nih.gov The pKi values, which measure binding affinity, were markedly larger for the S-(-) enantiomer in these tissues, indicating stronger binding. nih.gov Inhibition curves showed the S-(-) isomer to be approximately 10 times as potent as the R-(+) isomer in the guinea-pig atria and trachea. nih.gov

Conversely, in the rabbit ciliary body, the high-affinity binding site of beta-adrenoceptors does not discriminate stereoselectively between the R-(+)- and S-(-)-isomers. nih.govnih.gov Studies measuring the pA2 values (a measure of antagonist potency) found no significant difference between the two isomers in this tissue. nih.gov This lack of stereoselectivity in the eye, combined with the lower systemic beta-blocking effects of the R-(+)-isomer, suggests the R-(+)-enantiomer could offer therapeutic advantages for ophthalmic use, such as in the treatment of glaucoma. cdnsciencepub.com

Table 1: Stereoselectivity of Befunolol Isomers in Different Tissues

| Isomer | Tissue | Potency/Affinity Finding | Reference |

|---|---|---|---|

| S-(-)-Befunolol | Guinea-pig Taenia Caeci | Significantly larger pA2 value than R-(+)-isomer. | nih.gov |

| R-(+)-Befunolol | Guinea-pig Taenia Caeci | Lower pA2 value than S-(-)-isomer. | nih.gov |

| S-(-)-Befunolol | Rabbit Ciliary Body | pA2 value not significantly different from R-(+)-isomer. | nih.gov |

| R-(+)-Befunolol | Rabbit Ciliary Body | pA2 value not significantly different from S-(-)-isomer. | nih.gov |

| S-(-)-Befunolol | Guinea-pig Atria & Trachea | ~10 times as potent as R-(+)-isomer; significantly larger pKi value. | nih.gov |

| R-(+)-Befunolol | Guinea-pig Atria & Trachea | Lower potency and pKi value than S-(-)-isomer. | nih.gov |

| S-(-)-Befunolol | Guinea-pig Ciliary Body | Inhibition curves and pKi values not significantly different from R-(+)-isomer. | nih.gov |

| R-(+)-Befunolol | Guinea-pig Ciliary Body | Inhibition curves and pKi values not significantly different from S-(-)-isomer. | nih.gov |

Systematic Exploration of Substituent Effects on Binding Affinity and Functional Activity

The specific substituents on the befunolol molecule are crucial in fine-tuning its binding affinity and functional activity, particularly its intrinsic sympathomimetic activity (ISA), which refers to the capacity of a beta-blocker to also partially activate the receptor. cvpharmacology.com

N-Alkyl Substituent: The isopropyl group on the terminal amine is critical for potent beta-blocking activity. nih.gov Modifications to this group can drastically alter receptor affinity and selectivity.

Hydroxyl Group: The secondary alcohol in the propanolamine side chain is indispensable for high-affinity binding. Esterification or removal of this group typically leads to a dramatic loss of beta-blocking activity.

Systematic SAR studies on the broader class of beta-blockers have shown that para-substitution on the aromatic ring can yield more cardioselective (β1-selective) drugs, and that β1-selectivity is often negatively correlated with lipophilicity. nih.gov While befunolol itself is non-selective, these principles guide the modification of analogues to achieve different pharmacological goals.

Computational Chemistry Approaches for SAR Analysis and Rational Drug Design

Computational chemistry provides powerful tools to analyze SAR and guide the rational design of new drugs, moving beyond traditional trial-and-error synthesis. oncodesign-services.comnih.gov These methods are broadly categorized into quantitative structure-activity relationship (QSAR) modeling, as well as ligand-based and structure-based design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that develops mathematical models to quantitatively link the chemical structure of a compound to its biological activity. oncodesign-services.comnih.gov This involves calculating molecular descriptors (e.g., hydrophobicity, electronic properties, steric bulk) and using statistical methods to build predictive equations. oncodesign-services.com

For befunolol and its analogues, QSAR can be used to:

Predict the beta-blocking activity of novel, unsynthesized derivatives.

Identify the key physicochemical properties that govern potency and selectivity.

Optimize existing leads to improve their activity profiles.

A 3D-QSAR model, which considers the three-dimensional properties of molecules, has been developed that included befunolol as a substrate, demonstrating the applicability of these models in understanding its interactions. researchgate.net In one study, in silico analysis of befunolol predicted a favorable drug score of 0.95. researchgate.net

Ligand-Based and Structure-Based Design Principles

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target receptor is unknown or not well-defined. nih.goviaanalysis.com It relies on the knowledge of other molecules (ligands) that bind to the target. The principle is that molecules with similar shapes and properties are likely to have similar biological activities.

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein (like the beta-adrenoceptor) has been determined, often through X-ray crystallography. nih.goviaanalysis.com This approach involves docking candidate molecules into the receptor's binding site computationally to predict their binding affinity and orientation, allowing for the rational design of compounds with improved complementarity. drugdesign.org

An in silico study investigating befunolol as a potential inhibitor for a different target, glycogen (B147801) phosphorylase, illustrates these principles. Using molecular docking (an SBDD technique), befunolol was predicted to have a high binding affinity of -8.83 kcal/mol. researchgate.netjabonline.in The study also used web tools like SwissADME to predict pharmacokinetic properties (an LBDD-related approach), finding that befunolol adheres to Lipinski's rule of five, suggesting good oral absorption. jabonline.in

Table 2: Predicted Physicochemical and ADME Properties of Befunolol via Computational Analysis

| Property | Predicted Value/Result | Implication | Reference |

|---|---|---|---|

| Binding Affinity (Docking) | -8.83 kcal/mol | High affinity for the target binding pocket. | researchgate.net |

| Lipinski's Rule of Five | Obeys all parameters | Good potential for oral bioavailability. | jabonline.in |

| Molecular Weight (MW) | 291.34 Da | Low MW enhances absorption. | jabonline.in |

| MLogP | 0.50 | Good oral and intestinal absorption. | jabonline.in |

| Topological Polar Surface Area (TPSA) | 71.70 Ų | Contributes to permeability characteristics. | jabonline.in |

| Aqueous Solubility (LogS) | -2.922 | Moderate solubility. | jabonline.in |

| Human Intestinal Absorption | 84.26% | High predicted absorption. | jabonline.in |

These computational approaches provide deep insights into the SAR of this compound, complementing experimental data and paving the way for the rational design of new analogues with tailored pharmacological properties. oncodesign-services.com

Preclinical Pharmacokinetic Profiling of Befunolol in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Systems

ADME studies are fundamental in drug discovery, helping to assess the viability of a compound by determining how the body affects the drug. bioivt.com These studies for (-)-Befunolol have involved both predictive computational methods and empirical testing in animal systems.

Computational, or in silico, tools are employed early in the drug development process to predict the ADME properties of a molecule, thereby reducing the reliance on animal testing and optimizing resources. nih.gov For this compound, various web-based tools and software have been used to forecast its pharmacokinetic characteristics. fda.govevotec.com

Predictions suggest that this compound possesses drug-like qualities, adhering to Lipinski's rule of five, which indicates a high likelihood of oral bioavailability. evotec.com The molecule's low molecular weight (291.34 Da) and topological polar surface area (TPSA) of 71.70 Ų are factors that enhance its potential for absorption within the body. fda.govevotec.com Computational models predict a high absorption percentage of 84.26%. evotec.com

The compound's solubility and distribution have also been modeled. A predicted LogS value of -2.922 suggests moderate solubility, while a LogD value of 2.377 at physiological pH indicates good distribution potential. evotec.com Furthermore, this compound is predicted to have moderate permeability in Caco-2 cell models, which are a proxy for the human intestinal barrier. evotec.com An important prediction is that this compound is not a substrate for the P-glycoprotein (P-gp) transporter, suggesting a lower risk of certain drug-drug interactions and reduced potential for cellular efflux, which can otherwise lead to lower clearance. evotec.com

Regarding distribution, in silico analysis predicts that this compound can cross the blood-brain barrier (BBB) to reach targets within the central nervous system. evotec.com The plasma protein binding (PPB) for this compound is predicted to be 75.32%, which can influence its distribution and half-life. evotec.com

Table 1: In Silico Predicted ADME Parameters for this compound

| Parameter | Predicted Value | Implication | Reference |

|---|---|---|---|

| Molecular Weight (MW) | 291.34 Da | Favors good absorption (complies with Lipinski's rule) | evotec.com |

| Topological Polar Surface Area (TPSA) | 71.70 Ų | Suggests good absorption potential | evotec.com |

| Absorption (% Abs) | 84.26% | High intestinal absorption predicted | evotec.com |

| Aqueous Solubility (LogS) | -2.922 | Moderate solubility | evotec.com |

| Distribution Coefficient (LogD at pH 7.4) | 2.377 | Good distribution characteristics | evotec.com |

| Caco-2 Permeability | -4.95 log cm/s | Moderate permeability | evotec.com |

| P-glycoprotein (P-gp) Substrate | No | Lower risk of P-gp mediated drug-drug interactions and efflux | evotec.com |

| Plasma Protein Binding (PPB) | 75.32% | Significant binding, affecting distribution and half-life | evotec.com |

| Blood-Brain Barrier (BBB) Permeability | Yes | Capable of entering the central nervous system | evotec.com |

In vivo studies provide definitive data on a drug's behavior in a biological system. For this compound, pharmacokinetic parameters have been determined in animal models, particularly focusing on ocular administration in rabbits due to its use in glaucoma management. wikipedia.org

In studies involving the topical administration of this compound to rabbit eyes, pharmacokinetic parameters in the aqueous humour were determined. Following intracameral injection in rabbits, the clearance and volume of distribution are influenced by the compound's lipophilicity. d-nb.info

Metabolic studies in dogs have provided significant insight into the biotransformation of this compound. Research documented in "Foreign Compound Metabolism in Mammals" shows that the compound undergoes several metabolic transformations. rsc.org The primary pathways include aromatic hydroxylation to form a phenolic metabolite and the reduction of the side-chain ketone group. rsc.org The resulting alcohol metabolite can undergo further N-dealkylation and deamination. rsc.org Additionally, glucuronide conjugates of the parent compound and its hydroxylated metabolites were identified, indicating that conjugation is a key phase II metabolic route for this compound and its derivatives in this species. rsc.org Further research indicates that carbonyl reductases are involved in the metabolism of befunolol (B1667911). biorxiv.org

In Silico Predictions of ADME Parameters

Tissue Distribution and Clearance Mechanisms in Preclinical Models

Understanding where a drug distributes in the body and how it is cleared is critical for assessing both efficacy and potential toxicity. Studies using radiolabeled this compound have been instrumental in determining its tissue distribution. The use of ³H-befunolol in pigmented rats revealed that the compound is incorporated into the pigment granules of ocular cells, a finding of particular relevance to its ophthalmic application. researchgate.net The use of whole-body autoradiography is a standard technique for visualizing drug distribution across all tissues in animal models like rats. bioivt.comresearchgate.net

The clearance of this compound is primarily driven by its metabolism. As identified in canine models, the metabolic pathways of hydroxylation, ketone reduction, and subsequent conjugation with glucuronic acid transform the lipophilic parent drug into more water-soluble metabolites. rsc.org These metabolites can then be more readily excreted from the body, likely via urine and/or bile. The prediction that this compound is not a P-gp substrate suggests that its clearance is less likely to be affected by inhibitors or inducers of this specific transporter. evotec.com In the eye, clearance from the aqueous humour occurs not only through the normal aqueous outflow but also via uptake into the iris and ciliary body, followed by elimination into the systemic circulation. d-nb.info

Advanced Analytical Methodologies for Befunolol Research

Spectrophotometric Methods for Quantitative Analysis in Biological and Research Matrices

Spectrophotometry offers a sensitive and straightforward approach for the quantification of (-)-Befunolol. A notable kinetic spectrophotometric method involves the reaction of befunolol (B1667911) hydrochloride with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). researchgate.netsciepub.com This reaction, conducted in methanol (B129727) at an elevated temperature, results in the formation of a distinctly colored product. researchgate.net

The optimization of this method has been thoroughly investigated, establishing ideal conditions for the reaction. researchgate.net The colored adduct formed between this compound and NBD-Cl exhibits maximum absorbance at a specific wavelength, allowing for its precise measurement. researchgate.netresearchgate.net This technique has proven to be effective for determining the concentration of befunolol in pharmaceutical formulations. researchgate.netarcjournals.org The method's reliability is underscored by its good recovery rates and adherence to Beer's law within a defined concentration range. researchgate.net

| Parameter | Value | Source |

| Reagent | 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | researchgate.netsciepub.com |

| Solvent | Methanol | researchgate.net |

| Temperature | 70°C | researchgate.net |

| Time | 45 min | researchgate.net |

| Wavelength (λmax) | 523 nm | researchgate.net |

| Linearity Range | 15.25 x 10⁻⁶ to 122.04 x 10⁻⁶ M | researchgate.net |

| Mean Recovery | 100.1% (± 0.80%) | researchgate.net |

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatographic methods are indispensable tools in this compound research, enabling the separation and analysis of the parent compound and its metabolites from complex matrices.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound and its primary metabolite, dihydrobefunolol, particularly in biological fluids like plasma. jst.go.jpjsac.or.jpiitkgp.ac.in HPLC methods have been developed for the simultaneous determination of both compounds, which is crucial for pharmacokinetic studies. jst.go.jpjsac.or.jp

These methods typically employ a reversed-phase column and a dual-wavelength UV detector to enhance sensitivity and allow for the detection of low concentrations of both the drug and its metabolite. jst.go.jp The use of an internal standard helps to ensure the accuracy and reproducibility of the quantification. nih.gov Sample preparation often involves solid-phase extraction to isolate the analytes from the plasma matrix. nih.gov

| Parameter | Details | Source |

| Instrumentation | ||

| Technique | High-Performance Liquid Chromatography (HPLC) | jst.go.jpnih.gov |

| Detector | Dual-wavelength UV detector | jst.go.jp |

| Chromatographic Conditions | ||

| Column | Reversed-phase C8 analytical column | nih.gov |

| Mobile Phase | Dibasic ammonium (B1175870) phosphate (B84403) (pH 5.7; 50 mM)-acetonitrile (75:25, v/v) | nih.gov |

| Detection Wavelength | 220 nm | nih.gov |

| Performance | ||

| Detection Limit (Befunolol) | 1 ng/ml | jst.go.jp |

| Detection Limit (Dihydrobefunolol) | 5 ng/ml | jst.go.jp |

| Linearity Range (Bevantolol) | 40-1600 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of drug metabolites. researchgate.netnih.gov For compounds like this compound, which may not be sufficiently volatile for direct GC analysis, a derivatization step is typically required. researchgate.netmdpi.com This process modifies the chemical structure of the metabolites to increase their volatility.

The subsequent separation by gas chromatography and detection by mass spectrometry allows for the identification and quantification of a wide range of metabolites present in a biological sample. researchgate.netnih.gov The resulting mass spectra provide a "fingerprint" for each compound, which can be compared to spectral libraries for identification. lcms.cz This untargeted approach, often referred to as metabolite profiling, is invaluable for understanding the metabolic fate of this compound. nih.govnih.gov

| Step | Description | Source |

| Sample Preparation | ||

| Extraction | Metabolites are extracted from the biological matrix. | researchgate.net |

| Derivatization | Non-volatile metabolites are chemically modified (e.g., trimethylsilylation) to increase their volatility for GC analysis. | researchgate.netmdpi.com |

| Analysis | ||

| Separation | The derivatized metabolites are separated based on their boiling points and interactions with the GC column. | researchgate.net |

| Ionization | Separated compounds are ionized, typically using electron impact (EI) ionization. | researchgate.net |

| Detection | The mass spectrometer detects the resulting ions, generating a mass spectrum for each compound. | researchgate.net |

| Data Evaluation | ||

| Identification | The retention times and mass spectra of the metabolites are compared to reference databases for identification. | lcms.cz |

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives and Metabolites

The definitive identification of novel derivatives and metabolites of this compound requires advanced spectroscopic techniques capable of elucidating their precise chemical structures. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. hyphadiscovery.comnih.gov

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS) or multi-stage fragmentation (MSn), where the metabolite ion is fragmented and the resulting fragment ions are analyzed to piece together the structure. nih.govlcms.cz

NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the connectivity of atoms within a molecule. nih.govmmu.ac.uk For complex structures, two-dimensional NMR techniques are employed to establish the complete structural framework. nih.gov The combination of HRMS and NMR data allows for the unambiguous structural elucidation of even minor metabolites. hyphadiscovery.comnih.gov

| Technique | Application in this compound Research | Source |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular formula of metabolites. | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragments metabolites to provide structural clues and confirm identity. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the complete chemical structure and stereochemistry of derivatives and metabolites. | nih.govnih.gov |

Future Directions and Translational Research Perspectives for Befunolol

Development of Novel Preclinical Models for Comprehensive Pharmacological Characterization

The advancement of (-)-Befunolol research is contingent upon the development and utilization of innovative preclinical models that can offer a more thorough understanding of its pharmacological profile. Current research has utilized models such as the porcine organotypic cornea construct to study the permeation of befunolol (B1667911) hydrochloride. scispace.comnih.gov While valuable for assessing topical absorption, these models represent only the initial step.

Future efforts should focus on creating more complex and etiologically relevant models. mdpi.com This includes the development of animal models that not only mimic glaucoma but also allow for the detailed investigation of the drug's effects on aqueous humor dynamics, ocular blood flow, and retinal ganglion cell survival. nih.gov Furthermore, given the systemic absorption of topically applied beta-blockers, preclinical models are needed to comprehensively characterize the systemic effects of this compound. mdpi.com Models that can screen for anti-anxiety, antipsychotic, or antidepressant activities could also be employed to explore the central nervous system effects of the compound. slideshare.net The use of such advanced models is crucial for bridging the gap between laboratory findings and human biology, ultimately enhancing the predictive value of preclinical research. liveonbiolabs.com

| Preclinical Model Type | Research Focus | Potential Application for this compound |

| Organotypic Cornea Construct | Drug Permeation | Characterizing transcorneal absorption of new formulations. scispace.comnih.gov |

| Animal Models of Glaucoma | Efficacy and Neuroprotection | Evaluating IOP reduction and retinal ganglion cell protection. nih.gov |

| In Vivo Microdialysis | Pharmacokinetics | Measuring drug concentration in plasma and cerebrospinal fluid. news-medical.net |

| Isolated Organ Baths | Intrinsic Sympathomimetic Activity | Assessing partial agonist effects on cardiovascular and smooth muscle tissues. nih.gov |

Integration of Systems Biology and Omics Technologies for Deeper Mechanistic Understanding

A holistic and integrative approach, using systems biology and various "omics" technologies, is essential for a deeper mechanistic understanding of this compound. nih.gov These technologies, including genomics, proteomics, transcriptomics, and metabolomics, allow for the simultaneous analysis of thousands of molecules, providing a comprehensive view of the drug's influence on biological systems. nih.gov

Pharmacogenomic studies have already indicated that this compound is a substrate for the enzyme Cytochrome P450 2D6 (CYP2D6). drugbank.comgenome.jp This highlights the potential for genetic variability to influence individual responses to the drug. google.com By integrating multi-omics data, researchers can move beyond single-enzyme interactions to build complex network models of the drug's mechanism of action. liveonbiolabs.comfrontiersin.org For instance, proteomics could identify novel protein targets or off-target effects, while metabolomics could reveal changes in biochemical pathways affected by this compound. upc.edu This systems-level understanding is instrumental in identifying biomarkers for patient stratification and discovering new therapeutic applications. mdpi.com

| Omics Technology | Potential Application in this compound Research |

| Genomics/Pharmacogenomics | Identify genetic variants (e.g., in CYP2D6) affecting drug metabolism and response. drugbank.comgenome.jp |

| Transcriptomics | Analyze changes in gene expression in ocular tissues following drug administration. |

| Proteomics | Identify protein interaction networks and off-target effects. liveonbiolabs.com |

| Metabolomics | Profile changes in endogenous metabolites to understand metabolic pathway modulation. frontiersin.org |

Research on Potential Therapeutic Applications Beyond Ocular Modulation

While this compound is primarily known for its use in managing open-angle glaucoma, preclinical evidence suggests it possesses properties that could be therapeutically relevant in other contexts. patsnap.comwikipedia.org Research has shown that befunolol acts as a partial agonist at β-adrenoceptors, demonstrating intrinsic sympathomimetic activities in isolated guinea pig organs, including the atria, trachea, and taenia caecum. nih.gov

This partial agonism suggests that this compound's effects might be more complex than simple beta-blockade, potentially offering a unique therapeutic profile. These findings open avenues for investigating its utility in cardiovascular conditions where a slight sympathomimetic activity might be beneficial. The compound's interaction with β-adrenoceptors, which are widely distributed throughout the body, warrants exploration into other systemic applications. Future research could focus on its potential role in conditions involving smooth muscle or cardiac regulation. The development of novel drug delivery systems could further facilitate the exploration of these non-ocular applications by enabling targeted systemic administration. nih.govnptel.ac.inacmgloballab.comscienceopen.com

Challenges and Opportunities in Advancing this compound Research

The path forward for this compound research is not without its challenges, but it is also rich with opportunities. A primary challenge is advancing a drug that is currently in an experimental status, which requires significant investment and robust data to navigate the regulatory pathway. drugbank.com The development of effective drug delivery systems that can improve bioavailability and patient adherence while minimizing side effects remains a critical hurdle for many ocular therapies, including this compound. nih.govresearchgate.net

Despite these challenges, significant opportunities exist. The increasing sophistication of preclinical models and the power of omics technologies offer unprecedented tools to fully elucidate the drug's mechanisms and identify new therapeutic niches. mdpi.comliveonbiolabs.com The potential for drug repurposing, guided by systems biology, could fast-track its development for non-ocular indications. upc.edu Furthermore, there is an opportunity to investigate this compound in combination therapies, a strategy that is becoming increasingly important in treating complex diseases. google.comefpia.euabpi.org.uk By synergistically targeting multiple disease pathways, combination regimens could offer enhanced efficacy. The exploration of personalized medicine approaches, using pharmacogenomic data to tailor treatment to individual patients, represents another major frontier for this compound research. google.com

Q & A

Q. What molecular targets and mechanisms make (-)-Befunolol a candidate for type 2 diabetes research?

this compound exhibits strong binding affinity (-8.83 kcal/mol) to glycogen phosphorylase (GP), a rate-limiting enzyme in glycogenolysis linked to hyperglycemia in type 2 diabetes. It interacts with key residues (Leu494, Lys544, Glu654, Lys655, Pro658) in the GP active site, stabilizing the inhibitor-protein complex. Pharmacokinetic analyses (ADMET) confirm its oral bioavailability, moderate solubility (LogS: -2.922), and favorable distribution (LogD: 2.377), supporting its potential as a therapeutic candidate .

Q. What standard methodologies are used to assess this compound's binding affinity and drug-likeness?

Researchers employ molecular docking (AutoDock 4.2) to predict binding energies and interactions. Drug-likeness is evaluated via SwissADME and ProTox-II for ADMET parameters, including Lipinski’s rules compliance (molecular weight, hydrogen bond donors/acceptors), Caco-2 permeability (-4.95 log cm/s), and plasma protein binding (75.32%). These tools validate its non-toxicity, non-hERG blocking, and CYP450 non-inhibition .

Q. How does this compound compare to NBG in GP inhibition?

this compound shows superior binding energy (-8.83 kcal/mol vs. NBG’s -6.20 kcal/mol) and stability in molecular dynamics (MD) simulations. Its pharmacokinetic profile outperforms NBG in BBB permeability (84.26% absorption vs. 67.85%), Pgp substrate avoidance (reducing drug-drug interactions), and half-life. NBG’s higher TPSA (119.25 Ų) correlates with lower absorption .

Advanced Research Questions

Q. How do 100-ns molecular dynamics simulations validate this compound-GPa complex stability?

RMSD and RMSF analyses during MD simulations reveal stable ligand-protein interactions for this compound, with minimal conformational fluctuations compared to NBG. The protein backbone RMSD stabilizes at ~2.5 Å after 40 ns, indicating sustained binding. Key residues (e.g., Leu494) show low RMSF values (<1.5 Å), confirming structural rigidity critical for inhibitory efficacy .

Q. What experimental strategies address discrepancies in LogD values between this compound and NBG?

LogD differences (2.377 vs. NBG’s lower value) arise from functional group variations affecting solubility and distribution. Researchers should cross-validate results using shake-flask assays or chromatographic methods (e.g., HPLC) under physiological pH conditions. Additionally, MD simulations can model solvent-accessible surface areas (SASA) to clarify partitioning behaviors .

Q. How to optimize in vitro assays for this compound’s CYP450 inhibition potential?

While in silico tools predict non-inhibition of CYP450 isoforms, experimental validation via fluorometric or LC-MS/MS-based enzyme activity assays is critical. Use human liver microsomes incubated with this compound and probe substrates (e.g., midazolam for CYP3A4). Monitor metabolite formation rates to confirm lack of competitive/non-competitive inhibition .

Q. What are the implications of this compound’s moderate skin permeability (LogKp: -6.64 cm/s) for topical formulations?

Low skin permeability suggests limited transdermal absorption, necessitating alternative delivery routes (e.g., oral or intravenous). Researchers exploring topical applications should consider enhancers (e.g., chemical permeation enhancers or nanoemulsions) to improve bioavailability while maintaining safety profiles .

Methodological Guidance

Best practices for reconciling in silico binding energy predictions with experimental data:

- Validate docking results (e.g., AutoDock) with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants (Kd).

- Cross-reference MD simulation trajectories (RMSD/RMSF) with crystallographic data (if available) to confirm binding pose accuracy .

Designing a comparative pharmacokinetic study between this compound and NBG:

- Use a crossover design in animal models to assess AUC, Cmax, and clearance rates.

- Incorporate radiolabeled compounds for precise tracking of distribution and excretion.

- Analyze plasma protein binding via equilibrium dialysis and BBB penetration using in situ brain perfusion techniques .

Addressing potential biases in toxicity profiling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.